7-Chloro-4-iodoisoquinolin-1-ol
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Overview
Description
7-Chloro-4-iodoisoquinolin-1-ol is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of both chlorine and iodine atoms in the structure of this compound makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodoisoquinolin-1-ol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically starts with a precursor such as 4,7-dichloroquinoline, which undergoes substitution reactions with suitable nucleophiles to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-iodoisoquinolin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.
Scientific Research Applications
7-Chloro-4-iodoisoquinolin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodoisoquinolin-1-ol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
4-Iodoquinoline: Studied for its potential biological activities.
Uniqueness
7-Chloro-4-iodoisoquinolin-1-ol is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C9H5ClINO |
---|---|
Molecular Weight |
305.50 g/mol |
IUPAC Name |
7-chloro-4-iodo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5ClINO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13) |
InChI Key |
UAYXVMWRVFQZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC=C2I |
Origin of Product |
United States |
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